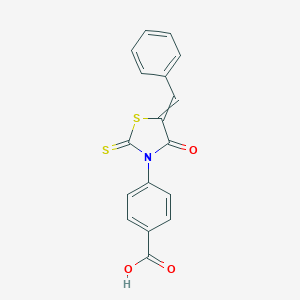

4-(5-Phenylmethylen-4-oxo-2-thionothiazolidin-3-yl)benzoesäure

Übersicht

Beschreibung

Synthesis Analysis

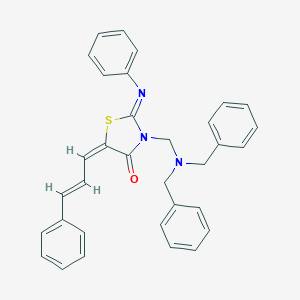

The synthesis of this compound involves the condensation of thioglycolic acid with aromatic aldehydes, leading to thiazolidinone derivatives. For example, compounds have been synthesized through the reaction of thioglycolic acid with 2, 3, 4 (trisubstituted benzaldehyde) – N-(6-fluro-7-chloro-1,3-benzothiazol-2-yl) semicarbazon to produce various derivatives exhibiting potential anthelmintic activity (Sarkar, Dwivedi, & Chauhan, 2013).

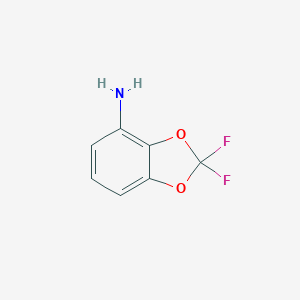

Molecular Structure Analysis

The molecular structure of the title compound has been characterized as having an essentially planar 5-benzylidene-thiazolidine moiety, to which the 4-aminobenzoic acid fragment is inclined at a specific angle, demonstrating the compound's planarity and the orientation of its functional groups (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including cycloaddition with mercaptoacetic acid/2-mercaptopropionic acid to yield 4-oxothiazolidin-3-yl bibenzyls, demonstrating their reactivity and the potential for generating diverse derivatives with varying biological activities (Siddiqui, Singh, Singh, & Singh, 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. However, specific details on these properties for “4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid” are scarce in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, highlight the compound's versatility. For instance, these thiazolidinone derivatives have shown a range of biological activities, such as anticonvulsant and antimicrobial properties, indicating their chemical reactivity and potential for therapeutic applications (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006).

Wissenschaftliche Forschungsanwendungen

Biologische Eigenschaften von Thiazolidin-Derivaten

Thiazolidin-Motive, die in dieser Verbindung vorkommen, sind sehr interessante heterocyclische fünfgliedrige Einheiten, die in verschiedenen natürlichen und bioaktiven Verbindungen vorhanden sind, die Schwefel an der ersten Position und Stickstoff an der dritten Position haben. Sie zeigen unterschiedliche biologische Eigenschaften, wie z. B. Antitumor-, Antikonvulsivum-, antimikrobielle-, entzündungshemmende-, neuroprotektive-, antioxidative Aktivität usw. .

Synthese von Thiazolidin-Derivaten

Basierend auf Literaturstudien wurden verschiedene synthetische Ansätze wie Mehrkomponentenreaktionen, Click-Reaktionen, Nanokatalyse und grüne Chemie eingesetzt, um ihre Selektivität, Reinheit, Produktausbeute und pharmakokinetische Aktivität zu verbessern. .

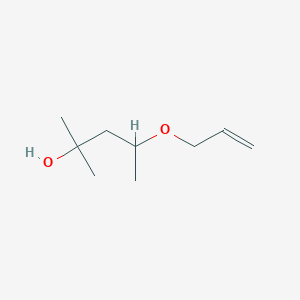

Physikalisch-chemische Eigenschaften und Drug Likeness

„4-(5-benzyliden-4-oxo-2-sulfanyliden-1,3-thiazolidin-3-yl)benzoesäure“ wurde mit Ethanol und Aminen umgesetzt, um die entsprechenden Ester und Amide zu erhalten, und ihre physikalisch-chemischen Eigenschaften und Drug Likeness wurden in silico vorhergesagt. .

Wirkmechanismus

Target of Action

For example, this fragment is a structural unit of several peroxisome proliferator-activated receptor (PPAR) antagonists .

Mode of Action

It is known that compounds with a 1,3-thiazolidin-4-one fragment can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Compounds with a 1,3-thiazolidin-4-one fragment have been found to possess antitumor , antimicrobial , and anti-tubercular properties , suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

The physicochemical properties and drug likeness of similar compounds have been predicted in silico .

Result of Action

Compounds with a 1,3-thiazolidin-4-one fragment have been found to possess a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGHAHOKZBWVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333495 | |

| Record name | 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101439-76-3 | |

| Record name | 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

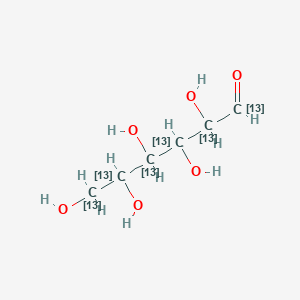

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)